Cas no 1235615-71-0 (5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide)

5-(Furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a furan-oxazole core linked to a pyrimidine-substituted piperidine moiety via a carboxamide bridge. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or receptor modulation due to its diverse pharmacophoric elements. The furan and pyrimidine groups enhance binding interactions, while the piperidine spacer improves solubility and bioavailability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s well-defined stereochemistry and purity ensure reproducibility in research applications. Suitable for exploratory studies in targeted therapeutics, it exemplifies a balanced profile of reactivity and stability.
5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide structure
1235615-71-0 structure
商品名:5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide
CAS番号:1235615-71-0
MF:C18H19N5O3
メガワット:353.375163316727
CID:6092125
PubChem ID:49687761

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide
    • 5-(furan-2-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide
    • 1235615-71-0
    • 5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
    • F5033-2362
    • AKOS024491871
    • 5-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
    • VU0631108-1
    • インチ: 1S/C18H19N5O3/c24-17(14-11-16(26-22-14)15-3-1-10-25-15)21-12-13-4-8-23(9-5-13)18-19-6-2-7-20-18/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,24)
    • InChIKey: ANTZZHZEBCHDNH-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CC=CO2)=CC(C(NCC2CCN(C3=NC=CC=N3)CC2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 353.14878949g/mol
  • どういたいしつりょう: 353.14878949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 466
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 97.3Ų

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-2362-25mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
25mg
$109.0 2023-09-10
Life Chemicals
F5033-2362-15mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
15mg
$89.0 2023-09-10
Life Chemicals
F5033-2362-75mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
75mg
$208.0 2023-09-10
Life Chemicals
F5033-2362-5μmol
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5033-2362-30mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
30mg
$119.0 2023-09-10
Life Chemicals
F5033-2362-3mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
3mg
$63.0 2023-09-10
Life Chemicals
F5033-2362-10μmol
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5033-2362-5mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
5mg
$69.0 2023-09-10
Life Chemicals
F5033-2362-10mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
10mg
$79.0 2023-09-10
Life Chemicals
F5033-2362-4mg
5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide
1235615-71-0
4mg
$66.0 2023-09-10

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide 関連文献

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamideに関する追加情報

Introduction to 5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide and Its Significance in Modern Chemical Biology

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide, identified by its CAS number 1235615-71-0, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a fused 1,2-oxazole ring system linked to a furan moiety, is further functionalized with a pyrimidinylpiperidine side chain. Such structural motifs are frequently explored for their potential biological activity, particularly in the development of novel therapeutic agents targeting various diseases.

The significance of this compound lies in its intricate molecular architecture, which combines multiple pharmacophoric elements known to interact with biological targets. The 1,2-oxazole ring is a well-documented scaffold in medicinal chemistry, exhibiting properties that can facilitate binding to proteins and enzymes. Its presence in this compound suggests a possible role in modulating biological pathways, particularly those involving protein-protein interactions or enzyme inhibition.

Complementing the 1,2-oxazole core is the furan substituent at the 5-position. The furan ring is another common pharmacophore in drug discovery, known for its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. The integration of both the oxazole and furan rings into a single molecule enhances its potential to interact with multiple binding sites on a target protein, thereby increasing its therapeutic efficacy.

The most striking feature of 5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide is the presence of a long aliphatic chain extending from the pyrimidinylpiperidine moiety. This chain not only increases the compound's solubility but also introduces additional conformational flexibility, allowing it to adapt to various binding environments. The pyrimidinylpiperidine group itself is a potent pharmacophore found in numerous FDA-approved drugs, known for its ability to modulate receptor activity and enzyme function.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in many biological processes. The unique structure of this compound positions it as a promising candidate for inhibiting PPIs associated with diseases such as cancer and inflammation. By combining multiple pharmacophoric elements into a single molecule, researchers aim to achieve higher selectivity and potency compared to traditional monomeric inhibitors.

Advances in computational chemistry have enabled the rational design of molecules like 5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide, allowing researchers to predict its binding affinity and potential side effects before experimental validation. Molecular docking studies have shown that this compound can interact with various biological targets, including kinases and transcription factors. These interactions are critical for understanding its potential therapeutic applications and for guiding further optimization efforts.

The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step organic transformations, including cyclization reactions to form the heterocyclic cores and subsequent functionalization steps to introduce the desired substituents. Recent advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, making them more accessible for further research.

In vitro studies have begun to explore the biological activity of 5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2 oxazole -3-carboxamide, providing preliminary insights into its potential therapeutic applications. Initial results suggest that this compound exhibits inhibitory activity against certain kinases and may have anti-inflammatory properties. These findings are encouraging but require further validation through more comprehensive biochemical assays and cell-based experiments.

The development of novel drug candidates is an iterative process that involves both experimental validation and computational modeling. As such, researchers are leveraging high-throughput screening technologies alongside advanced computational tools to accelerate the discovery pipeline. This approach allows for rapid identification of compounds with promising biological activity while minimizing the time and resources required for traditional hit-to-drug development strategies.

The future prospects for 5-(furan - 2 - yl) - N - { 1 - ( pyrim idin - 2 - yl ) piper id ine - 4 - ylm ethyl } - 1 , 2 ox azole - 3 - carbox amide are bright, particularly as our understanding of disease mechanisms continues to evolve. By integrating cutting-edge synthetic methodologies with modern computational techniques, researchers aim to develop next-generation therapeutics that are more effective and better tolerated than existing treatments. This compound serves as an excellent example of how interdisciplinary approaches can lead to breakthroughs in drug discovery.

In conclusion,5-(furan - 2 - yl) - N - { 1 - ( pyrim idin - 2 - yl ) piper id ine - 4 - ylm ethyl } - 1 , 2 ox azole - 3 carbox amide ( CAS no .1235615710) represents a significant advancement in chemical biology research due to its unique molecular architecture and promising biological activity . Its development underscores the importance of innovative approaches in drug discovery , paving the way for new treatments targeting complex diseases . As research progresses , this compound will continue to be scrutinized for its potential as a therapeutic agent , contributing valuable insights into disease mechanisms and treatment strategies.

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